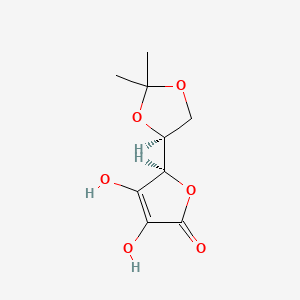

(+)-5,6-O-Isopropylidene-L-ascorbic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-5,6-O-Isopropylidene-L-ascorbic acid is a useful research compound. Its molecular formula is C9H12O6 and its molecular weight is 216.189. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Properties

One of the primary applications of (+)-5,6-O-isopropylidene-L-ascorbic acid is its use as an antioxidant. It exhibits significant free radical scavenging activity, making it beneficial in formulations aimed at reducing oxidative stress in cells. Studies have shown that this compound can effectively protect cellular components from oxidative damage .

Prodrug Development

Research has explored the potential of this compound as a prodrug for L-ascorbic acid. Prodrugs are designed to improve the delivery and bioavailability of active compounds. For instance, derivatives of this compound have been synthesized to enhance solubility and permeability through biological membranes, which could lead to improved therapeutic outcomes in topical applications .

Skin Care Formulations

The stability and antioxidant properties of this compound make it an attractive ingredient in cosmetic formulations. It is commonly used in anti-aging products due to its ability to inhibit collagen degradation and promote skin repair mechanisms .

Formulation Stability

In cosmetic formulations, this compound can stabilize other active ingredients against oxidation, thus prolonging the shelf life and efficacy of products. Its incorporation into creams and serums has been shown to enhance overall product performance .

Topical Delivery Systems

A study evaluated the effectiveness of various prodrug derivatives of this compound in delivering L-ascorbic acid through silicone membranes. The results indicated that certain derivatives achieved significantly higher permeation rates compared to L-ascorbic acid itself, suggesting improved delivery methods for topical applications .

Cellular Studies

In vitro studies have demonstrated that this compound exhibits superior cellular antioxidant activity compared to traditional L-ascorbic acid. For example, one derivative showed approximately 30 times greater antioxidant activity in human keratinocyte cells than L-ascorbic acid . This highlights its potential for enhancing skin health and combating oxidative stress.

Propiedades

IUPAC Name |

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUQBFHDHCZAD-MHTLYPKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.